molecular formula C9H8BrCl2NO B2509637 2-bromo-N-(2,5-dichlorophenyl)propanamide CAS No. 1211486-27-9

2-bromo-N-(2,5-dichlorophenyl)propanamide

Cat. No.: B2509637
CAS No.: 1211486-27-9
M. Wt: 296.97
InChI Key: LCHCVEXHWWFVNH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-bromo-N-(2,5-dichlorophenyl)propanamide typically involves the reaction of 2,5-dichloroaniline with 2-bromopropionyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-bromo-N-(2,5-dichlorophenyl)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, the reaction with an amine in the presence of a base can yield the corresponding amide derivative.

    Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized products, depending on the oxidizing agent used.

Scientific Research Applications

2-bromo-N-(2,5-dichlorophenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,5-dichlorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s bromine and dichlorophenyl groups play a crucial role in its binding affinity and reactivity. The exact pathways and molecular targets can vary based on the specific context of its use in pharmaceuticals or other applications.

Comparison with Similar Compounds

2-bromo-N-(2,5-dichlorophenyl)propanamide can be compared with similar compounds, such as:

    2-bromo-N-(2,4-dichlorophenyl)propanamide: This compound has a similar structure but with the chlorine atoms positioned differently on the phenyl ring.

    2-bromo-N-(3,4-dichlorophenyl)propanamide:

The uniqueness of this compound lies in its specific chlorine positioning, which influences its reactivity and suitability for certain applications .

Properties

IUPAC Name

2-bromo-N-(2,5-dichlorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl2NO/c1-5(10)9(14)13-8-4-6(11)2-3-7(8)12/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHCVEXHWWFVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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